molecular formula C19H19N5O3 B5083404 1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one

1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one

Cat. No. B5083404
M. Wt: 365.4 g/mol
InChI Key: YQFLUCMTSSBDFS-UHFFFAOYSA-N
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Description

The compound “1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one” is a complex organic molecule. It contains several functional groups including a 1,2,4-oxadiazole ring, a pyridine ring, and a diazepanone ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can be synthesized through various methods. One such method involves the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many oxadiazole derivatives have shown anti-infective properties .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Given the biological activity of many oxadiazole derivatives, it could be interesting to explore its potential in medicinal chemistry .

properties

IUPAC Name

1-[5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-18-8-10-24(11-9-20-18)17-7-6-14(12-21-17)19-22-16(23-27-19)13-26-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFLUCMTSSBDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)C2=NC=C(C=C2)C3=NC(=NO3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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